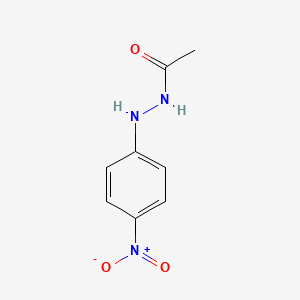

Acetic acid, 2-(4-nitrophenyl)hydrazide

Description

Structure

3D Structure

Properties

CAS No. |

2719-13-3 |

|---|---|

Molecular Formula |

C8H9N3O3 |

Molecular Weight |

195.18 g/mol |

IUPAC Name |

N'-(4-nitrophenyl)acetohydrazide |

InChI |

InChI=1S/C8H9N3O3/c1-6(12)9-10-7-2-4-8(5-3-7)11(13)14/h2-5,10H,1H3,(H,9,12) |

InChI Key |

JBEVBBJOOYCIGB-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NNC1=CC=C(C=C1)[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways for Acetic Acid, 2 4 Nitrophenyl Hydrazide

Established Synthetic Routes and Procedural Optimizations

Conventional methods for the synthesis of "Acetic acid, 2-(4-nitrophenyl)hydrazide" primarily rely on condensation reactions. These well-established routes can be optimized through the careful selection of catalysts and solvents, and the precise modulation of reaction conditions.

Conventional Condensation Reactions for Acylhydrazide Formation

The most common and direct approach to synthesizing "this compound" involves the acylation of 4-nitrophenylhydrazine (B89600). This can be achieved by reacting 4-nitrophenylhydrazine with a suitable acetylating agent, such as acetic anhydride (B1165640) or acetyl chloride. A closely related and illustrative example is the synthesis of 2-(2-Nitrophenyl)acetohydrazide, which is prepared by reacting methyl 2-(2-nitrophenyl)acetate with hydrazine (B178648) hydrate (B1144303) in methanol (B129727) at room temperature for 8 hours, resulting in a 95% yield. nih.gov This reaction exemplifies the typical condensation between a hydrazine derivative and a carboxylic acid derivative to form the corresponding acylhydrazide.

Another relevant conventional method involves the reaction of hydrazides with aldehydes to form hydrazones, a reaction that shares mechanistic similarities with acylhydrazide formation. For instance, 2-phenoxybenzoic acid hydrazide can be condensed with various aldehydes in the presence of an acid catalyst to form the corresponding hydrazones. discoveryjournals.org

A solvent-free approach has also been demonstrated for the synthesis of related p-nitrophenyl hydrazones. This involves the mechanochemical grinding of p-nitrophenylhydrazine with an aromatic aldehyde at room temperature for a short duration (2-5 minutes), affording the product in moderate to high yields (30-57%). rjptonline.org This method highlights a greener alternative to traditional solvent-based syntheses.

Table 1: Comparison of Conventional Synthesis Methods for Acylhydrazides and Related Compounds

| Method | Reactants | Solvent | Reaction Time | Yield | Reference |

| Hydrazinolysis of Ester | Methyl 2-(2-nitrophenyl)acetate, Hydrazine hydrate | Methanol | 8 hours | 95% | nih.gov |

| Solvent-free Condensation | p-Nitrophenylhydrazine, Aromatic aldehyde | None | 2-5 minutes | 30-57% | rjptonline.org |

Catalyst-Mediated Synthesis of this compound

The efficiency of acylhydrazide synthesis can often be enhanced through the use of catalysts. Acid catalysts are commonly employed to facilitate the condensation reaction between a hydrazine and a carboxylic acid or its derivative. For the synthesis of hydrazones from hydrazides and aldehydes, a few drops of hydrochloric acid or glacial acetic acid can serve as an effective catalyst. discoveryjournals.orgrsc.org This suggests that the synthesis of "this compound" from 4-nitrophenylhydrazine and acetic acid could be effectively catalyzed by a mineral or organic acid.

In a related context, the synthesis of paracetamol, which involves an acetylation step, can be achieved through a one-pot hydrogenation and acetylation of 4-nitrophenol (B140041) using a reusable Ni catalyst. researchgate.net While this is not a direct synthesis of the target hydrazide, it demonstrates the utility of transition metal catalysts in related acylation reactions.

Solvent Effects and Reaction Condition Modulations in Synthesis

The choice of solvent can significantly influence the outcome of chemical reactions, including the synthesis of acylhydrazides. In a study on the synthesis of 2-phenyl benzimidazole, it was found that polar organic solvents such as methanol and ethanol (B145695) were highly effective, with a cobalt (II) acetylacetone/methanol system providing the highest yield of 97%. nih.gov This indicates that for the synthesis of "this compound," polar solvents are likely to be favorable.

The reaction of methyl 2-(2-nitrophenyl)acetate with hydrazine hydrate is typically carried out in methanol. nih.gov In the synthesis of hydrazones from hydrazides, absolute ethanol is a commonly used solvent. discoveryjournals.org The modulation of reaction conditions, such as temperature and reaction time, is also crucial for optimizing the yield and purity of the final product. For instance, the solvent-free synthesis of p-nitrophenyl hydrazones is conducted at room temperature, which is advantageous in terms of energy consumption. rjptonline.org

Novel Synthetic Strategies and Methodological Innovations

In recent years, modern synthetic techniques have been applied to the synthesis of hydrazides, offering significant advantages over conventional methods in terms of reaction speed, efficiency, and environmental impact.

Microwave-Assisted Synthesis of this compound

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. The synthesis of various acid hydrazides has been successfully achieved using microwave irradiation, often leading to dramatically reduced reaction times and improved yields compared to conventional heating methods. japtronline.comneliti.commdpi.com

In a one-step synthesis of fenamic acid hydrazides, the reaction of the corresponding acids with hydrazine hydrate under microwave irradiation (300W, 250 °C) for 4-12 minutes resulted in excellent yields of 82-96%. japtronline.com This is a significant improvement over the conventional two-step method which required 15-28 hours and yielded 64-86%. japtronline.com Similarly, the microwave-assisted synthesis of acid hydrazides of drugs like Diclofenac and Mefenamic acid was achieved in just 3 minutes with yields of 86.7% and 65.5% respectively. neliti.commdpi.com

Table 2: Comparison of Conventional and Microwave-Assisted Synthesis of Fenamic Acid Hydrazides

| Compound | Conventional Synthesis Time (h) | Conventional Synthesis Yield (%) | Microwave Synthesis Time (min) | Microwave Synthesis Yield (%) | Reference |

| 3a | 15 | 80 | 4 | 96 | japtronline.com |

| 3b | 28 | 64 | 12 | 82 | japtronline.com |

| 3c | 17 | 86 | 5 | 85 | japtronline.com |

Flow Chemistry Applications in Continuous Synthesis

Flow chemistry, or continuous flow synthesis, offers several advantages for the production of chemical compounds, including improved safety, better heat and mass transfer, and the potential for automation and scalability. youtube.comrsc.org This technology has been successfully applied to the synthesis of hydrazine derivatives and other active pharmaceutical ingredients (APIs). youtube.comnih.gov

The principles of flow chemistry, such as precise control over residence time, temperature, and stoichiometry, allow for the optimization of reaction conditions in a rapid and efficient manner. rsc.org While a specific flow chemistry synthesis for "this compound" has not been detailed in the reviewed literature, the successful application of this technology to the synthesis of other hydrazine derivatives suggests its high potential for the continuous production of the target compound. nih.gov The ability to couple flow reactors with other technologies, such as microwave irradiation, further enhances the possibilities for efficient and sustainable synthesis.

Mechanochemical Approaches for Green Synthesis

In recent years, mechanochemistry has emerged as a green and efficient alternative to traditional solvent-based synthesis. This technique involves the use of mechanical force, such as grinding or milling, to induce chemical reactions in the solid state, often in the absence of a solvent or with minimal amounts of liquid.

While a specific, detailed mechanochemical protocol for the direct synthesis of this compound is not extensively documented in publicly available literature, the principles of green chemistry and mechanochemical synthesis of related compounds provide a strong basis for its feasibility. The synthesis of hydrazones from 4-nitrophenylhydrazine and various aldehydes through solvent-free mechanochemical methods has been successfully demonstrated, showcasing the potential of this approach. These reactions are often characterized by high efficiency, short reaction times, and simple work-up procedures. discoveryjournals.org

The proposed mechanochemical synthesis of this compound would involve the grinding of 4-nitrophenylhydrazine with an acetylating agent, such as acetic anhydride or acetyl chloride, potentially with a solid-state catalyst. The energy input from the mechanical action would facilitate the reaction between the solid reactants.

Table 1: Comparison of Conventional and Potential Mechanochemical Synthesis

| Feature | Conventional Solvent-Based Synthesis | Mechanochemical Synthesis (Proposed) |

| Solvent | Typically requires organic solvents (e.g., ethanol, acetic acid) | Solvent-free or minimal solvent |

| Energy Input | Heating (reflux) | Mechanical grinding/milling |

| Reaction Time | Can range from hours to days | Potentially minutes to hours |

| Work-up | Often involves extraction, washing, and recrystallization | Simpler work-up, often involving washing with a non-solvent |

| Environmental Impact | Generation of solvent waste | Significantly reduced waste, aligns with green chemistry principles |

Purity Assessment and Yield Optimization in Synthetic Protocols

Ensuring the purity and maximizing the yield of this compound are critical aspects of its synthesis. A combination of analytical techniques and systematic optimization of reaction conditions is employed to achieve these goals.

Purity Assessment:

The purity of the synthesized this compound can be determined using a variety of analytical methods:

Chromatographic Techniques: High-Performance Liquid Chromatography (HPLC) is a powerful tool for assessing the purity of the compound. A reverse-phase HPLC method can be developed to separate the desired product from any unreacted starting materials or byproducts. The purity is determined by the relative peak area of the main component. Thin-Layer Chromatography (TLC) is also a valuable technique for monitoring the progress of the reaction and for preliminary purity checks. sielc.com

Spectroscopic Techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of the compound and to detect any impurities. The chemical shifts and integration of the peaks in the NMR spectrum provide detailed information about the molecular structure. nih.govchemicalbook.com

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule, such as the N-H, C=O (amide), and NO₂ groups, confirming the formation of the desired product. nih.gov

Melting Point Determination: A sharp and well-defined melting point is a good indicator of the purity of a crystalline solid. Impurities typically broaden the melting point range and lower the melting point.

Yield Optimization:

The optimization of the synthetic yield involves a systematic study of various reaction parameters. The goal is to find the conditions that lead to the highest conversion of reactants to the desired product with minimal side reactions.

Table 2: Parameters for Yield Optimization of this compound Synthesis

| Parameter | Influence on the Reaction | Optimization Strategy |

| Reactant Stoichiometry | The molar ratio of 4-nitrophenylhydrazine to the acetylating agent can significantly affect the yield and the formation of byproducts. | Systematically varying the molar ratio of the reactants to find the optimal balance that maximizes the formation of the desired product. |

| Catalyst | In some synthetic routes, a catalyst (acidic or basic) may be used to accelerate the reaction. The choice and concentration of the catalyst are crucial. | Screening different catalysts and optimizing their concentration to achieve the highest reaction rate and selectivity. |

| Temperature | Reaction temperature influences the rate of reaction. Higher temperatures can increase the rate but may also lead to the formation of degradation products. | Conducting the reaction at various temperatures to determine the optimal temperature that provides a good reaction rate without significant byproduct formation. |

| Reaction Time | The duration of the reaction needs to be sufficient for the completion of the reaction but not so long as to cause product degradation. | Monitoring the reaction progress over time using techniques like TLC or HPLC to determine the optimal reaction time. |

| Purification Method | The method used to isolate and purify the product, such as recrystallization from a suitable solvent, is critical for obtaining a high-purity product and minimizing losses. | Investigating different solvent systems for recrystallization to maximize the recovery of the pure compound. |

By carefully controlling these parameters, it is possible to develop a robust and efficient synthetic protocol for this compound with high purity and yield.

Structural Elucidation and Advanced Spectroscopic Characterization of Acetic Acid, 2 4 Nitrophenyl Hydrazide

Single Crystal X-ray Diffraction Analysis

Determination of Molecular Geometry and Bond Parameters

Without experimental crystallographic data, a definitive table of bond lengths and angles for Acetic acid, 2-(4-nitrophenyl)hydrazide cannot be constructed. This analysis would typically provide the precise distances between bonded atoms and the angles between adjacent bonds, which are crucial for understanding the molecule's conformation.

Analysis of Intermolecular Interactions and Hydrogen Bonding Networks

A detailed analysis of intermolecular interactions, particularly hydrogen bonding, is contingent on having crystal structure data. This information would reveal how molecules of this compound interact with each other in the solid state, influencing properties such as melting point and solubility.

Crystal Packing and Supramolecular Architectures

The arrangement of molecules in the crystal lattice, known as crystal packing, and the resulting supramolecular architectures can only be described after a successful single-crystal X-ray diffraction experiment. This would illustrate the extended network of molecules in the solid state.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Advanced NMR techniques are instrumental in elucidating the chemical structure and environment of atoms within a molecule in solution and the solid state.

Multi-Dimensional NMR Techniques (2D COSY, HSQC, HMBC) for Proton and Carbon Assignments

Specific chemical shift assignments for the proton (¹H) and carbon (¹³C) nuclei of this compound require experimental NMR data. Multi-dimensional techniques such as COSY, HSQC, and HMBC are used to establish connectivity between atoms and unambiguously assign signals in the NMR spectra. Without this data, a table of chemical shifts cannot be provided.

Solid-State NMR Investigations of this compound

Solid-state NMR provides information about the structure and dynamics of molecules in their solid form. This technique can be particularly useful for studying polymorphism and the local environment of atoms in a crystalline or amorphous solid. However, no solid-state NMR data for this compound appears to be publicly available.

Dynamic NMR Studies for Conformational Exchange

Dynamic Nuclear Magnetic Resonance (DNMR) is a powerful technique for investigating the kinetics of reversible intramolecular processes, such as conformational exchange, that occur on the NMR timescale. nih.govmontana.edu In "this compound," several rotational barriers exist that can give rise to distinct conformers, or rotamers. The most significant of these are the restricted rotations around the amide C(O)-N bond and the N-N single bond.

The partial double-bond character of the amide C(O)-N bond, due to resonance between the nitrogen lone pair and the carbonyl π-system, results in a significant energy barrier to rotation. montana.edu This can lead to the existence of E and Z conformers. Similarly, rotation around the N-N bond can be hindered by steric interactions and electronic effects involving the p-nitrophenyl group. mdpi.comnih.gov

At room temperature, if the rate of exchange between these conformers is fast relative to the NMR timescale, the observed spectrum will show time-averaged signals for the exchanging nuclei. However, as the temperature is lowered, the rate of this exchange process slows down. If the temperature is reduced sufficiently to the point where the exchange rate is slow, separate signals for each distinct conformer may be observed. At an intermediate temperature, known as the coalescence temperature (Tc), the signals for the exchanging sites broaden and merge into a single peak. researchgate.net

By analyzing the changes in the NMR lineshape as a function of temperature, it is possible to calculate the rate constant (k) for the conformational exchange at the coalescence temperature. From this, the free energy of activation (ΔG‡) for the rotational barrier can be determined using the Eyring equation. Such studies on related arylhydrazides have revealed rotational barriers, providing valuable data on their structural dynamics. researchgate.netresearchgate.net While specific experimental data for the title compound is not available, a representative analysis based on similar structures is presented below.

| Parameter | Value | Description |

|---|---|---|

| Exchanging Nuclei | Aromatic Protons (ortho to hydrazide) | Protons whose chemical environment changes significantly between two rotameric states. |

| Coalescence Temperature (Tc) | ~298 K (25 °C) | The temperature at which the separate signals for the two conformers merge into a single broad peak. |

| Frequency Separation (Δν) | ~50 Hz | The difference in chemical shift (in Hz) between the signals of the two conformers at a temperature well below coalescence. |

| Rate Constant at Tc (kc) | ~111 s-1 | The first-order rate constant for the exchange process at the coalescence temperature, calculated as kc = πΔν/√2. |

| Free Energy of Activation (ΔG‡) | ~60 kJ/mol | The energy barrier for the rotational process, calculated from kc and Tc using the Eyring equation. This value is typical for hindered rotation in similar structures. researchgate.net |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Conformational Isomerism

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and Raman techniques, is indispensable for identifying the functional groups within a molecule. These two methods are complementary; FT-IR measures the absorption of infrared radiation, while Raman spectroscopy measures the inelastic scattering of monochromatic light. thermofisher.com

The vibrational spectrum of "this compound" is characterized by modes originating from its constituent parts: the acetyl group, the hydrazide linker, and the 4-nitrophenyl ring.

Amide Group Vibrations : The spectrum is expected to show a strong C=O stretching vibration (Amide I band) typically in the region of 1650-1680 cm⁻¹. The N-H bending vibration (Amide II band), coupled with C-N stretching, usually appears around 1520-1550 cm⁻¹. A characteristic N-H stretching band is expected above 3200 cm⁻¹. acs.org

Nitro Group Vibrations : The nitro (NO₂) group gives rise to two prominent stretching vibrations: an asymmetric stretch (ν_as_) typically found between 1500 and 1570 cm⁻¹ and a symmetric stretch (ν_s_) between 1300 and 1370 cm⁻¹. researchgate.net These are often strong bands in the IR spectrum.

Aromatic Ring Vibrations : The 1,4-disubstituted benzene (B151609) ring will exhibit C-H stretching vibrations above 3000 cm⁻¹, C=C stretching vibrations in the 1450-1600 cm⁻¹ region, and characteristic C-H out-of-plane bending vibrations in the 800-850 cm⁻¹ range.

N-N and C-N Stretching : The N-N and C-N single bond stretching vibrations are expected in the fingerprint region of the spectrum, generally between 1000 and 1200 cm⁻¹.

The combined use of FT-IR and Raman can also provide clues about conformational isomerism. While some vibrational modes may be active in both spectra, their relative intensities can differ. For instance, the symmetric NO₂ stretch is often stronger in the Raman spectrum, whereas the asymmetric stretch is typically more intense in the IR spectrum. researchgate.net Changes in peak position or the appearance of new peaks under different conditions (e.g., solvent, temperature) could indicate the presence of different conformers.

| Functional Group | Vibrational Mode | Expected Frequency Range (cm-1) | Typical Intensity (IR/Raman) |

|---|---|---|---|

| N-H (Amide) | Stretching | 3200 - 3300 | Medium / Medium |

| C-H (Aromatic) | Stretching | 3050 - 3150 | Medium / Strong |

| C-H (Methyl) | Stretching | 2900 - 3000 | Medium / Medium |

| C=O (Amide I) | Stretching | 1650 - 1680 | Strong / Medium |

| C=C (Aromatic) | Stretching | 1580 - 1610 | Medium-Strong / Strong |

| N-H (Amide II) | Bending | 1520 - 1550 | Strong / Weak |

| NO2 | Asymmetric Stretching | 1500 - 1570 | Very Strong / Medium |

| NO2 | Symmetric Stretching | 1300 - 1370 | Strong / Strong |

| C-N (Amide/Aryl) | Stretching | 1200 - 1300 | Medium / Medium |

| C-H (Aromatic) | Out-of-Plane Bending | 800 - 850 | Strong / Weak |

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Elucidation

High-Resolution Mass Spectrometry (HRMS), particularly with a soft ionization technique like Electrospray Ionization (ESI), is crucial for confirming the elemental composition of a molecule and elucidating its structure through fragmentation analysis. For "this compound" (C₈H₉N₃O₃), the theoretical monoisotopic mass is 195.0644 Da. HRMS can measure this mass with high accuracy (typically <5 ppm error), allowing for the unambiguous determination of its elemental formula.

Tandem mass spectrometry (MS/MS) experiments involve the isolation of a precursor ion, such as the protonated molecule [M+H]⁺ (m/z 196.0717), followed by collision-induced dissociation (CID) to generate product ions. The fragmentation pattern provides a roadmap of the molecule's connectivity. nih.gov

A plausible fragmentation pathway for [C₈H₁₀N₃O₃]⁺ would likely involve cleavages at the weakest bonds, primarily the amide and hydrazide linkages. Key fragmentation steps could include:

Loss of Acetyl Group : Cleavage of the N-N bond could lead to the loss of an acetohydrazide radical or related species. More commonly, cleavage of the C(O)-N bond can result in the formation of a 4-nitrophenylhydrazinyl cation or related fragments.

Amide Bond Cleavage : A common fragmentation pathway involves the loss of ketene (CH₂=C=O) from the acetyl group, leading to a fragment corresponding to protonated 4-nitrophenylhydrazine (B89600).

Cleavage of the N-N Bond : Scission of the N-N bond is a characteristic fragmentation for hydrazines, which could lead to the formation of a 4-nitroaniline cation or a 4-nitrophenyl cation after rearrangement. researchgate.net

Nitro Group Transformations : The nitro group can also participate in fragmentation, for instance, through the loss of NO or NO₂ radicals.

| Proposed Fragment Ion | Elemental Composition | Calculated m/z | Proposed Neutral Loss | Fragment Description |

|---|---|---|---|---|

| [M+H]+ | [C8H10N3O3]+ | 196.0717 | - | Protonated molecular ion |

| Fragment A | [C6H8N3O2]+ | 154.0611 | C2H2O (Ketene) | Loss of ketene from the acetyl group |

| Fragment B | [C6H6N2O2]+• | 138.0424 | CH3CONH2 (Acetamide) | Cleavage leading to 4-nitrophenyl radical cation after rearrangement |

| Fragment C | [C6H5N2O2]+ | 137.0345 | CH3CONHNH2 (Acetohydrazide) | Cleavage of N-N bond, forming a 4-nitrophenyldiazenyl cation |

| Fragment D | [C6H5]+ | 77.0386 | CH3CONHNHNO2 | Phenyl cation formed after multiple cleavages |

UV-Visible Spectroscopy for Electronic Transitions and Chromophore Analysis

UV-Visible spectroscopy provides information about the electronic transitions within a molecule by measuring its absorbance of light in the ultraviolet and visible regions. The absorption of energy promotes electrons from a lower energy ground state to a higher energy excited state. The specific wavelengths of absorption are characteristic of the molecule's chromophores—the parts of the molecule that absorb light.

The primary chromophore in "this compound" is the 4-nitrophenyl system. This system contains several components that contribute to its electronic spectrum:

The Benzene Ring : An aromatic system that undergoes π→π* transitions.

The Nitro Group (NO₂) : A strong electron-withdrawing group that is also a chromophore. It possesses n→π* and π→π* transitions.

The Hydrazide Moiety (-NH-NH-C=O) : The nitrogen atoms have non-bonding electrons (n-electrons), and the carbonyl group has both n and π electrons.

The conjugation of the hydrazide moiety with the nitro-substituted benzene ring creates an extended π-system. This conjugation lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), resulting in a bathochromic (red) shift of the absorption maxima to longer wavelengths compared to non-conjugated systems.

The expected electronic transitions for this molecule are:

π→π Transitions: These are high-intensity absorptions associated with the promotion of an electron from a π bonding orbital to a π antibonding orbital within the conjugated aromatic system. The presence of the nitro and hydrazide substituents will cause a significant shift in the primary benzene bands.

n→π Transitions: These lower-intensity transitions involve the promotion of a non-bonding electron (from the nitrogen or oxygen atoms) to a π antibonding orbital. These transitions typically occur at longer wavelengths than π→π* transitions. For example, the nitro group often shows a weak n→π* absorption. researchgate.netresearchgate.net

The spectrum of the closely related 4-nitrophenol (B140041) shows a strong absorption band that shifts from ~316 nm to ~400 nm upon formation of the phenolate ion, demonstrating the sensitivity of the chromophore to electronic changes. researchgate.net A similar strong absorption band is expected for the title compound due to the extended conjugation.

| Transition Type | Chromophore | Plausible λmax Range (nm) | Expected Molar Absorptivity (ε) |

|---|---|---|---|

| π → π | Conjugated 4-nitrophenyl system | ~320 - 400 | High (>10,000 L mol-1 cm-1) |

| π → π | Benzene Ring (E2-band) | ~230 - 260 | Moderate (~5,000 - 10,000 L mol-1 cm-1) |

| n → π | Nitro Group (-NO2) | ~270 - 300 | Low (<1,000 L mol-1 cm-1) |

| n → π | Carbonyl Group (C=O) | ~280 - 310 | Low (<100 L mol-1 cm-1) |

Reactivity Profiles and Mechanistic Investigations of Acetic Acid, 2 4 Nitrophenyl Hydrazide

Acid-Base Chemistry and Tautomeric Equilibria Studies

The hydrazide moiety in Acetic acid, 2-(4-nitrophenyl)hydrazide possesses both acidic and basic characteristics. The amide proton (-NH-) can be abstracted by a base, while the terminal amino group (-NH2) can be protonated by an acid. The presence of the electron-withdrawing nitro group on the phenyl ring influences the acidity and basicity of the hydrazide functional group.

Hydrazides, structurally similar to amides, can exhibit tautomerism, existing in equilibrium between the amide form and the iminol form. This involves the migration of a proton. researchgate.net Studies on related hydrazide systems suggest that the equilibrium position is influenced by factors such as solvent polarity and the electronic nature of substituents. For this compound, the strong electron-withdrawing effect of the 4-nitrophenyl group is expected to favor the amide tautomer.

Electrophilic and Nucleophilic Substitution Reactions Involving the Hydrazide Moiety

The hydrazide moiety is a versatile functional group that can participate in both electrophilic and nucleophilic substitution reactions.

Electrophilic Substitution: The nitrogen atoms of the hydrazide group are nucleophilic and can react with electrophiles. For instance, acylation of hydrazides can occur. pharm.or.jp In the context of this compound, reaction with an acylating agent would likely lead to substitution on the terminal nitrogen atom. The aromatic ring, being deactivated by the nitro group, is less susceptible to typical electrophilic aromatic substitution reactions. masterorganicchemistry.comsavemyexams.com

Nucleophilic Substitution: The hydrazide group can act as a nucleophile in various reactions. A common reaction is the condensation with aldehydes and ketones to form hydrazones. ontosight.aievitachem.com This reactivity is a characteristic feature of hydrazides. Furthermore, studies on related compounds like 2,4-dinitrophenyl acetate (B1210297) with hydrazine (B178648) show that nucleophilic substitution can occur, proceeding through an addition-elimination mechanism. eijas.comresearchgate.net In such reactions, the hydrazide can displace a leaving group.

Redox Chemistry and Electron Transfer Properties of the Nitrophenyl Group

The 4-nitrophenyl group in this compound is the primary site for redox activity. The nitro group is a well-known electron-withdrawing group and can be readily reduced.

Reduction of the Nitro Group: The nitro group can be reduced to various functional groups, including nitroso, hydroxylamino, and amino groups, depending on the reducing agent and reaction conditions. This transformation is a common strategy in organic synthesis to introduce an amino group onto an aromatic ring. For example, the reduction of a nitro group can be achieved using reagents like indium powder in acetic acid or through catalytic hydrogenation. acs.org

Electron Transfer Properties: The electron-accepting nature of the nitrophenyl group facilitates electron transfer processes. In photochemical reactions, the nitroaromatic moiety can act as an electron acceptor. nih.govresearchgate.net Studies on similar nitrophenyl-containing compounds have shown that intramolecular electron transfer can occur from an electron-donating part of the molecule to the excited nitrophenyl group. nih.gov This property is crucial in understanding the photochemical behavior of this compound.

| Redox Potential Data for Related Compounds | |

| Compound | E1/2 (V vs. Ag/AgCl) |

| Pyocyanin (pH 7) | -0.034 |

| Phenazine-1-carboxylate (pH 7) | -0.111 |

| 1-Hydroxyphenazine (pH 7) | -0.256 |

Thermal and Photochemical Reactivity Studies

Thermal Reactivity: Hydrazides can undergo thermal decomposition. Studies on related acetohydrazides show that they can be thermally stable up to temperatures exceeding 200°C. nih.gov The decomposition pathways are often complex and can involve the cleavage of the N-N and C-N bonds. The presence of the nitro group might influence the thermal stability and decomposition mechanism of this compound. Upon heating, 4-nitrophenylhydrazine (B89600), a related compound, is known to emit toxic oxides of nitrogen. nih.gov

Photochemical Reactivity: The nitrophenyl group is a chromophore that can absorb UV-Vis light, leading to photochemical reactions. In many nitrophenyl compounds, irradiation leads to intramolecular hydrogen abstraction or electron transfer processes. For instance, the photochemistry of 4-(2-nitrophenyl)-1,4-dihydropyridines involves an intramolecular electron transfer from the dihydropyridine (B1217469) ring to the nitrobenzene (B124822) moiety. nih.gov A similar mechanism could be envisioned for this compound, where the excited nitro group interacts with the hydrazide portion of the molecule.

Reaction Kinetics and Transition State Analysis for Key Transformations

Kinetic studies provide valuable insights into the mechanisms of chemical reactions. For reactions involving hydrazides, kinetic analyses have been performed to understand their reactivity.

Hydrolysis Kinetics: The hydrolysis of related compounds like acetic anhydride (B1165640) has been studied to determine reaction rates and activation energies. etsu.eduflvc.org These studies often reveal the order of the reaction with respect to the reactants and the influence of temperature on the reaction rate.

Substitution Reaction Kinetics: The kinetics of nucleophilic substitution reactions involving hydrazines have been investigated. For example, the reaction of 2,4-dinitrophenyl acetate with hydrazine was found to follow pseudo-first-order kinetics. eijas.comresearchgate.net Such studies often involve determining the rate constants and activation parameters (enthalpy and entropy of activation), which provide information about the transition state of the reaction. A large negative entropy of activation, for instance, suggests a highly ordered or rigid transition state. eijas.com

| Kinetic Data for Acetic Anhydride Hydrolysis | |

| Temperature (°C) | Rate Constant, k (min-1) |

| 15 | 0.0631 |

| 20 | 0.0924 |

| 25 | 0.169 |

| 35 | 0.2752 |

This table shows the pseudo-first-order rate constants for the hydrolysis of acetic anhydride at different temperatures, illustrating a typical kinetic dataset. flvc.org

Investigations into Isomerization Pathways

Isomerization is a potential reaction pathway for this compound, particularly concerning the hydrazide linkage and the potential for geometric isomerism in its derivatives.

Rotational Isomerism: Hindered rotation around the C-N amide bond in hydrazides can lead to the existence of conformational isomers. researchgate.net This phenomenon is well-documented for amides and related structures.

Geometric Isomerism in Derivatives: The hydrazones formed from the reaction of this compound with aldehydes or ketones can exist as E/Z isomers due to the C=N double bond. Studies on related hydrazones have shown that they can exist as equilibrium mixtures of stereoisomeric forms in solution. researchgate.net Additionally, thermo- and photo-isomerism have been observed in hydrazone derivatives, where heating or irradiation can induce interconversion between isomers. ias.ac.in

Theoretical and Computational Chemistry Studies on Acetic Acid, 2 4 Nitrophenyl Hydrazide

Quantum Chemical Calculations for Electronic Structure and Molecular Orbitals

Quantum chemical calculations are fundamental to understanding the intrinsic properties of "Acetic acid, 2-(4-nitrophenyl)hydrazide" at the atomic level. These methods allow for the detailed exploration of its electronic landscape and the prediction of various molecular parameters.

Density Functional Theory (DFT) is a widely used computational method to predict the geometry and energy of molecules like "this compound". By approximating the electron density, DFT can determine the most stable three-dimensional arrangement of atoms, known as the optimized geometry. This process involves finding the minimum energy structure on the potential energy surface. For related N-acylhydrazone compounds, DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G(d,p), have been successfully employed to predict bond lengths, bond angles, and dihedral angles. epstem.netnih.gov

The energetic predictions from DFT include the total energy of the molecule, which can be used to assess its stability. Furthermore, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity and kinetic stability. mdpi.comas-proceeding.com A smaller gap suggests that the molecule is more likely to be reactive. For similar hydrazone derivatives, these calculations have provided valuable insights into their electronic behavior and reactivity. ijcce.ac.irroyalsocietypublishing.org

Table 1: Representative Predicted Geometrical Parameters for a Hydrazone Moiety using DFT

| Parameter | Predicted Value |

|---|---|

| C=N Bond Length | ~1.28 Å |

| N-N Bond Length | ~1.38 Å |

| N-H Bond Length | ~1.01 Å |

| C-N-N Bond Angle | ~117° |

Note: These are typical values for similar hydrazone structures and may vary for the specific title compound.

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, are also employed to study molecules like "this compound". These methods can provide highly accurate predictions of spectroscopic parameters. For instance, theoretical vibrational frequencies can be calculated and compared with experimental data from infrared (IR) spectroscopy to confirm the molecular structure. royalsocietypublishing.org Similarly, nuclear magnetic resonance (NMR) chemical shifts can be computed to aid in the interpretation of experimental NMR spectra. mdpi.com

The choice of the basis set in these calculations is critical and can significantly affect the accuracy of the results. Larger basis sets, which use more functions to describe the orbitals of each atom, generally provide more accurate predictions but at a higher computational cost. The effect of different basis sets is often systematically studied to ensure the reliability of the computed properties.

Molecular Dynamics Simulations for Conformational Flexibility and Solvation Effects

While quantum chemical calculations are excellent for studying static molecular properties, molecular dynamics (MD) simulations are used to explore the dynamic behavior of "this compound". MD simulations model the movement of atoms over time, providing insights into the molecule's conformational flexibility. For N-acylhydrazones, studies have shown that the rotation around the amide bond can lead to different stable conformers, such as synperiplanar and antiperiplanar forms. nih.govacs.org

MD simulations can also be used to study how the solvent affects the molecule's structure and behavior, a phenomenon known as solvation. By including solvent molecules in the simulation box, it is possible to observe how interactions with the solvent influence the conformational preferences and dynamics of the solute molecule.

Theoretical Studies of Non-Covalent Interactions and Hydrogen Bonding

Non-covalent interactions, such as hydrogen bonds and van der Waals forces, play a crucial role in determining the structure and properties of molecular systems. For "this compound", intramolecular hydrogen bonding can occur, for example, between the N-H group and the carbonyl oxygen. Theoretical methods like Natural Bond Orbital (NBO) analysis and Non-Covalent Interaction (NCI) analysis can be used to identify and characterize these interactions. nih.gov These studies provide information on the strength and nature of the hydrogen bonds, which can influence the molecule's conformation and stability.

Computational Elucidation of Reaction Mechanisms and Energy Barriers

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions involving "this compound". By mapping the potential energy surface, researchers can identify transition states and intermediates along a reaction pathway. This allows for the elucidation of detailed reaction mechanisms and the calculation of activation energies (energy barriers), which determine the reaction rates. For example, the hydrolysis or condensation reactions that this molecule might undergo can be studied theoretically to understand the step-by-step process at a molecular level.

Quantitative Structure-Activity Relationship (QSAR) Modeling at a Theoretical Level

Quantitative Structure-Activity Relationship (QSAR) modeling aims to establish a mathematical relationship between the chemical structure of a molecule and its activity. At a theoretical level, this involves calculating various molecular descriptors for "this compound". These descriptors can be electronic (e.g., HOMO-LUMO energies, dipole moment), steric (e.g., molecular volume, surface area), or topological, and they quantify different aspects of the molecule's structure.

Once these descriptors are calculated, they can be used to predict the molecule's reactivity in various chemical processes. For instance, descriptors related to electronic properties can indicate the susceptibility of different sites in the molecule to nucleophilic or electrophilic attack. This theoretical QSAR approach focuses on predicting chemical reactivity rather than biological outcomes.

Table 2: Common Molecular Descriptors for Theoretical QSAR

| Descriptor Type | Examples | Predicted Property |

|---|---|---|

| Electronic | HOMO Energy, LUMO Energy, Dipole Moment | Chemical Reactivity, Polarity |

| Steric | Molecular Volume, Surface Area | Accessibility of reactive sites |

Applications in Organic Synthesis and Material Science of Acetic Acid, 2 4 Nitrophenyl Hydrazide

Acetic acid, 2-(4-nitrophenyl)hydrazide as a Precursor for Heterocyclic Compound Synthesis

The hydrazide functional group is a cornerstone in the synthesis of numerous nitrogen-containing heterocyclic systems. This compound, or its parent compound 4-nitrophenylhydrazine (B89600), serves as a key starting material for constructing various five- and six-membered rings that are prevalent in pharmaceuticals and functional materials.

Synthesis of Pyrazole (B372694) Derivatives

Pyrazoles are a class of heterocyclic compounds recognized for their wide array of biological activities. The most common synthetic route to the pyrazole nucleus involves the condensation of a hydrazine (B178648) derivative with a 1,3-dicarbonyl compound or its equivalent. hilarispublisher.com The 4-nitrophenylhydrazine moiety, readily available from this compound, is frequently used to introduce a substituted phenyl group onto the pyrazole ring.

For instance, the reaction of β-ketonitriles with hydrazine derivatives under acidic conditions is a well-established method for producing 5-aminopyrazoles. Specifically, the synthesis of 5-amino-1-(4-nitrophenyl)-3-phenyl-1H-pyrazole has been demonstrated, showcasing the direct incorporation of the 4-nitrophenylhydrazine core into the final pyrazole structure. rsc.org Multicomponent reactions, which offer efficiency and atom economy, have also been developed for pyrazole synthesis. nih.gov These reactions can involve the combination of aldehydes, active methylene (B1212753) compounds, and a hydrazine derivative, such as 4-nitrophenylhydrazine, to generate highly substituted pyrazoles in a single step. nih.govnih.gov

Table 1: Examples of Pyrazole Synthesis using Nitrophenylhydrazine Moiety

| Reactants | Catalyst/Conditions | Product | Reference |

|---|---|---|---|

| β-Ketonitrile, 4-Nitrophenylhydrazine | Reflux | 5-Amino-1-(4-nitrophenyl)-3-phenyl-1H-pyrazole | rsc.org |

| 1,3-Diketone, Hydrazine Derivative, N,N-dimethylformamide dimethyl acetal | Acetic acid, Microwave | Substituted Pyrazole | nih.gov |

Utility in Indole (B1671886) and Quinoxaline (B1680401) Ring Formations

Indole Synthesis: The Fischer indole synthesis is a classic and versatile method for preparing indoles, which involves the acid-catalyzed reaction of a phenylhydrazine (B124118) with an aldehyde or ketone. nih.govijarsct.co.in The reaction proceeds through a phenylhydrazone intermediate, which undergoes a nih.govnih.gov-sigmatropic rearrangement to form the indole ring. nih.govresearchgate.net Substituted phenylhydrazines, including o- and p-nitrophenylhydrazine, are effective substrates in this reaction, leading to the formation of corresponding nitroindoles. nih.govresearchgate.net For example, the reaction of p-nitrophenylhydrazine hydrochloride with isopropyl methyl ketone in a mixture of acetic acid and hydrochloric acid yields 2,3,3-trimethyl-5-nitroindolenine. nih.gov The choice of acid catalyst is crucial and can range from Brønsted acids like HCl and H₂SO₄ to Lewis acids such as zinc chloride. nih.govresearchgate.net

Quinoxaline Synthesis: Quinoxalines are bicyclic heterocycles composed of a benzene (B151609) ring fused to a pyrazine (B50134) ring. The most prevalent synthetic strategy involves the condensation of an aromatic 1,2-diamine with a 1,2-dicarbonyl compound. nih.gov This reaction is often carried out in solvents like acetic acid or ethanol (B145695). nih.govnih.gov While this compound is not a direct precursor for the quinoxaline ring in these classical methods, hydrazine derivatives can play an ancillary role. For example, hydrazine hydrate (B1144303) is used as a reducing agent to convert a 2-nitroaniline (B44862) to the corresponding o-phenylenediamine (B120857) in situ, which then undergoes condensation to form the quinoxaline. nih.gov

Formation of Triazole and Oxadiazole Ring Systems

Triazole Synthesis: 1,2,4-Triazoles are another class of heterocycles with significant applications. Their synthesis can be achieved through various routes starting from hydrazides or their derivatives. A common method involves the reaction of acid hydrazides with reagents like phenylisothiocyanate, followed by cyclization of the resulting thiosemicarbazide (B42300) intermediate in the presence of a base. tubitak.gov.tr Furthermore, the 4-nitrophenyl moiety can be introduced into a triazole ring via click chemistry, using 4-nitrophenyl azide (B81097) as a reactant. nih.gov This azide can be prepared from 4-nitrophenylhydrazine. The reaction of 4-nitrophenyl azide with enolizable ketones in the presence of a primary amine and an acetic acid catalyst provides a metal-free route to 1,5-disubstituted-1,2,3-triazoles. nih.gov

Oxadiazole Synthesis: 1,3,4-Oxadiazoles are commonly synthesized from the cyclodehydration of N,N'-diacylhydrazines or by the oxidative cyclization of acylhydrazones. mdpi.comnih.gov As this compound is an acylhydrazide, it is an ideal precursor for this ring system. The cyclization can be effected by various dehydrating agents, including phosphorus oxychloride, thionyl chloride, or triflic anhydride (B1165640). nih.gov A widely used method involves reacting an acid hydrazide with carbon disulfide in a basic medium, followed by acidification, to yield a 1,3,4-oxadiazole-2-thiol. jchemrev.comnih.gov Alternatively, condensation of the hydrazide with an acid chloride or carboxylic acid under microwave irradiation can provide a rapid, one-pot synthesis of 2,5-disubstituted-1,3,4-oxadiazoles. jchemrev.com

Table 2: Heterocycle Formation from Hydrazide Precursors

| Target Heterocycle | General Method | Role of Hydrazide/Hydrazine | Reference |

|---|---|---|---|

| Indole | Fischer Synthesis | Reactant (p-Nitrophenylhydrazine) | nih.govresearchgate.net |

| 1,2,3-Triazole | Metal-Free Click Reaction | Precursor to 4-Nitrophenyl azide | nih.gov |

| 1,3,4-Oxadiazole (B1194373) | Cyclization of Acid Hydrazide | Direct Precursor (Acylhydrazide) | nih.govjchemrev.com |

Role as a Ligand or Ligand Precursor in Coordination Chemistry

The hydrazide functionality in this compound contains multiple donor atoms (nitrogen and oxygen) that can coordinate to metal ions, making it and its derivatives potential ligands in coordination chemistry. A closely related compound, (N-Carboxymethyl-N-2,4-dinitrophenyl-hydrazino)-acetic acid, synthesized from 2,4-dinitrophenylhydrazine (B122626) and acetic acid, has been shown to act as a bidentate or tridentate ligand. researchgate.net It coordinates to metal ions like Mn(II), Pb(II), Zn(II), and Cr(III) through the hydrazine nitrogen atom and the carboxylic oxygen atoms, forming stable octahedral complexes. researchgate.net

By analogy, this compound can be expected to exhibit similar coordination behavior. The carbonyl oxygen and the terminal nitrogen of the hydrazide group can chelate to a metal center. The presence of the nitrophenyl ring can also influence the electronic properties of the resulting metal complex. These complexes may possess interesting catalytic or biological properties, an area that warrants further investigation.

Development of Functional Materials Incorporating the Nitrophenylhydrazide Moiety

The unique electronic and chemical properties of the nitrophenylhydrazide group make it an attractive component for the design of functional materials. The nitro group is strongly electron-withdrawing and can be reduced to an amino group, providing a handle for further chemical modification.

Polymeric Systems and Network Formation

Hydrazide groups are known to be reactive functional groups that can be incorporated into polymer backbones or used to modify existing polymers. For example, the ester group of poly(methyl methacrylate) (PMMA) can be converted to a hydrazide moiety by reacting the polymer with hydrazine monohydrate. researchgate.net This modification introduces new chemical reactivity and can alter the polymer's physical and biological properties. researchgate.net

Following this principle, this compound could be used to functionalize polymers containing reactive groups like esters, acid chlorides, or epoxides. The incorporation of the 4-nitrophenylhydrazide moiety would introduce a chromophore (the nitrophenyl group) into the polymer structure, which could be useful for applications in optics or sensing. Furthermore, the hydrazide group can participate in cross-linking reactions, for example, by reacting with dialdehydes or diketones, leading to the formation of robust polymer networks or hydrogels. These materials could find applications in areas such as drug delivery, coatings, or as advanced composites.

Supramolecular Assemblies and Self-Organization of this compound

The molecular structure of this compound, characterized by the presence of a hydrazide moiety (-CONHNH-) and a nitro-substituted aromatic ring, provides the necessary functionalities for the formation of ordered supramolecular assemblies through self-organization. The key to this behavior lies in the molecule's capacity for forming specific and directional non-covalent interactions, particularly hydrogen bonds.

The hydrazide group contains both hydrogen bond donors (the N-H protons) and hydrogen bond acceptors (the carbonyl oxygen and the nitrogen atoms of the hydrazide). This dual functionality allows for the establishment of robust intermolecular hydrogen bonding networks. A common and stable hydrogen-bonding pattern observed in related hydrazide structures is the formation of dimeric motifs. In these arrangements, two molecules of this compound can associate through a pair of N—H⋯O hydrogen bonds, creating a stable cyclic R2(2)(8) graph set notation. This type of interaction is a well-established feature in the crystal engineering of hydrazide-containing compounds.

Further contributing to the stability of supramolecular assemblies is the potential for weaker C—H⋯O and C—H⋯N hydrogen bonds, as well as π-π stacking interactions between the 4-nitrophenyl rings. The electron-deficient nature of the nitro-substituted aromatic ring can promote offset or parallel-displaced π-π stacking arrangements, further organizing the molecules in the solid state.

While the specific crystal structure of this compound is not extensively detailed in publicly available literature, the supramolecular behavior of closely related compounds provides strong evidence for its self-assembly potential. For instance, the Schiff base derivative, N′-[1-(4-nitrophenyl)ethylidene]acetohydrazide, which shares the core acetohydrazide structure, has been shown to form dimers through N—H⋯O hydrogen bonds, resulting in the characteristic R2(2)(8) ring motif. nih.gov This observation strongly suggests that this compound would exhibit similar self-assembly properties, driven by predictable hydrogen bonding patterns.

The table below summarizes the key functional groups of this compound and their potential roles in the formation of supramolecular assemblies.

| Functional Group | Potential Role in Supramolecular Assembly | Type of Interaction |

| Hydrazide (N-H) | Hydrogen Bond Donor | N—H⋯O, N—H⋯N |

| Hydrazide (C=O) | Hydrogen Bond Acceptor | C=O⋯H-N, C=O⋯H-C |

| 4-Nitrophenyl Ring | π-π Stacking | van der Waals Forces |

| Nitro Group (NO₂) | Weak Hydrogen Bond Acceptor | C-H⋯O |

Application as a Reagent in Organic Transformations

This compound is a versatile reagent in organic synthesis, primarily owing to the reactivity of its hydrazide functional group. This moiety serves as a key building block for the construction of various heterocyclic compounds, which are of significant interest in medicinal chemistry and materials science.

One of the most prominent applications of hydrazides, including this compound, is in the synthesis of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms and are known to exhibit a wide range of biological activities. The general synthetic strategy involves the condensation reaction between a hydrazide and a 1,3-dicarbonyl compound or its synthetic equivalent. In this reaction, the two nitrogen atoms of the hydrazide group are incorporated into the resulting pyrazole ring. The use of a substituted hydrazide like this compound allows for the introduction of specific substituents onto the pyrazole nucleus, thereby enabling the fine-tuning of the properties of the final product.

Another important class of heterocycles accessible from this compound are triazoles. Triazoles are five-membered rings with three nitrogen atoms. Depending on the reaction conditions and the co-reactants, different isomers of triazoles can be synthesized. For instance, 1,2,4-triazoles can be prepared through various synthetic routes that often involve the cyclization of acylthiosemicarbazides or related intermediates derived from hydrazides. The 4-nitrophenyl substituent from this compound would be incorporated into the final triazole structure, influencing its electronic and biological properties.

Furthermore, the hydrazide group can undergo condensation reactions with aldehydes and ketones to form the corresponding hydrazones. ontosight.ai These hydrazones are not only stable compounds in their own right but also serve as valuable intermediates for further synthetic transformations, including cyclization reactions to form other heterocyclic systems.

The following table summarizes some of the key organic transformations where this compound can be employed as a reagent.

| Reaction Type | Co-reactant(s) | Product Class | Significance |

| Pyrazole Synthesis | 1,3-Dicarbonyl Compounds | Substituted Pyrazoles | Access to biologically active scaffolds |

| Triazole Synthesis | Isothiocyanates, Orthoesters, etc. | Substituted Triazoles | Synthesis of compounds with diverse applications |

| Hydrazone Formation | Aldehydes, Ketones | N-Aryl Hydrazones | Stable intermediates for further synthesis |

Synthesis and Characterization of Derivatives of Acetic Acid, 2 4 Nitrophenyl Hydrazide

Structural Modifications of the Acyl and Hydrazide Moieties

The acylhydrazide functional group within Acetic acid, 2-(4-nitrophenyl)hydrazide is a key site for structural modifications, enabling the synthesis of numerous heterocyclic systems. The presence of both nucleophilic nitrogen atoms and an electrophilic carbonyl group allows for a variety of cyclization and condensation reactions.

One common modification involves the reaction of the acylhydrazide with isothiocyanates to form thiosemicarbazide (B42300) derivatives . This reaction typically proceeds by the nucleophilic attack of the terminal nitrogen of the hydrazide onto the electrophilic carbon of the isothiocyanate. These thiosemicarbazide intermediates are valuable precursors for the synthesis of other heterocyclic compounds such as 1,2,4-triazoles and 1,3,4-thiadiazoles.

Another significant class of derivatives is the N-acylhydrazones , formed through the condensation of the hydrazide with various aldehydes and ketones. This reaction involves the nucleophilic attack of the terminal amino group of the hydrazide on the carbonyl carbon of the aldehyde or ketone, followed by dehydration to yield the N-acylhydrazone. The resulting C=N double bond in these hydrazones is a key structural feature that can be further modified. For instance, N-acylhydrazones can undergo cyclization reactions to form various five- and six-membered heterocyclic rings.

Furthermore, the acylhydrazide moiety can be utilized in the synthesis of 1,3,4-oxadiazoles . This transformation can be achieved through cyclodehydration of the acylhydrazide, often in the presence of a dehydrating agent. The resulting 1,3,4-oxadiazole (B1194373) ring is a bioisostere of amide and ester groups and is of interest in medicinal chemistry.

The general synthetic approaches for these modifications are summarized in the table below. While these are general pathways, they are applicable to "this compound" as the starting acylhydrazide.

Table 1: Synthetic Pathways for Derivatives of this compound

| Derivative Class | General Reaction | Reagents and Conditions |

|---|---|---|

| Thiosemicarbazides | Acylhydrazide + Isothiocyanate | Alcoholic solvent, room temperature or gentle heating |

| N-Acylhydrazones | Acylhydrazide + Aldehyde/Ketone | Alcoholic solvent, often with acid catalysis |

| 1,3,4-Oxadiazoles | Cyclodehydration of Acylhydrazide | Dehydrating agents (e.g., POCl₃, H₂SO₄), heat |

| 1,2,4-Triazoles | From Thiosemicarbazide intermediate | Base-catalyzed cyclization |

Substituent Effects on the 4-Nitrophenyl Ring and Their Impact on Reactivity

The 4-nitrophenyl group in "this compound" exerts a significant electronic influence on the reactivity of the entire molecule. The nitro group (-NO₂) is a strong electron-withdrawing group due to both its negative inductive (-I) and negative resonance (-R) effects. This electron-withdrawing nature has a profound impact on the nucleophilicity and acidity of the hydrazide moiety.

The electron density on the nitrogen atoms of the hydrazide is reduced by the electron-withdrawing 4-nitrophenyl ring. This decrease in electron density makes the nitrogen atoms less nucleophilic compared to hydrazides bearing electron-donating groups on the aromatic ring. Consequently, reactions involving the nucleophilic attack of the hydrazide nitrogens, such as acylation or condensation with carbonyl compounds, may proceed at different rates or require more forcing conditions compared to their more electron-rich counterparts.

Furthermore, the electron-withdrawing nature of the 4-nitrophenyl group increases the acidity of the N-H protons of the hydrazide. This enhanced acidity can be a factor in base-catalyzed reactions, where deprotonation of the hydrazide is a key step.

While specific studies detailing the systematic variation of substituents on the 4-nitrophenyl ring of "this compound" are not extensively documented in the readily available literature, the principles of physical organic chemistry allow for predictions. The introduction of additional electron-withdrawing groups on the ring would be expected to further decrease the nucleophilicity and increase the acidity of the hydrazide. Conversely, the replacement of the nitro group with electron-donating groups would enhance the nucleophilicity of the hydrazide moiety and decrease the acidity of the N-H protons, thereby influencing the reaction kinetics and pathways for the synthesis of its derivatives.

Hybrid Compounds Incorporating the this compound Scaffold

The concept of molecular hybridization, which involves combining two or more pharmacophores into a single molecule, is a well-established strategy in drug design. "this compound" can serve as a valuable building block in the creation of such hybrid compounds. The acylhydrazide portion can be modified to introduce other heterocyclic moieties, while the 4-nitrophenyl group can also be a key pharmacophore or be further functionalized.

For example, the synthesis of N-acylhydrazones from "this compound" and a second heterocyclic aldehyde or ketone would result in a hybrid molecule containing both the 4-nitrophenylhydrazide scaffold and the additional heterocyclic ring system. Research has been conducted on hybrid molecules that, while not directly derived from "this compound," feature a similar N-acyl-N'-(4-nitrophenyl)hydrazone linkage.

One such study describes the synthesis of 5-methyl-1-(p-nitrophenyl)-N'-[(aryl substituted)methylidene]-1H-1,2,3-triazole-4-carbohydrazones. researchgate.net In these compounds, a 1,2,3-triazole ring bearing a 4-nitrophenyl substituent is linked via a carbohydrazone moiety to another substituted aryl ring. This demonstrates the feasibility of creating complex hybrid structures where the 4-nitrophenylhydrazide-like core acts as a linker between two other pharmacophoric groups. researchgate.net

The general approach to synthesizing such hybrid compounds would involve the initial preparation of "this compound," followed by its condensation with a suitably functionalized aldehyde or ketone that contains the second desired pharmacophore.

Structure-Property Relationships of this compound Derivatives

The relationship between the chemical structure of the derivatives of "this compound" and their physicochemical and biological properties is of significant interest. While comprehensive quantitative structure-activity relationship (QSAR) studies specifically on this class of compounds are limited, some general principles can be inferred from studies on related structures.

In the context of N-acylhydrazone derivatives, the substituent on the imine carbon (originating from the aldehyde or ketone) has a substantial effect on the molecule's properties. For example, in a series of 5-methyl-1-(p-nitrophenyl)-1H-1,2,3-triazole-4-carbohydrazones, variations in the substituent on the aryl ring of the hydrazone moiety led to differences in their cytotoxic and antioxidant activities. researchgate.net This highlights the importance of the electronic and steric properties of the substituents in modulating the biological effects.

The 4-nitrophenyl group itself is a key determinant of the molecule's properties. The strong electron-withdrawing nature of the nitro group can influence the compound's ability to participate in charge-transfer interactions and can affect its redox potential. The presence of the nitro group has been shown to be important for the biological activity in some classes of compounds, although it can also contribute to toxicity.

The table below presents some examples of derivatives with a 4-nitrophenylhydrazide or similar core and their reported biological activities, illustrating the structure-property relationships.

Table 2: Structure-Property Data for Selected 4-Nitrophenylhydrazide Derivatives and Analogs

| Core Structure | Derivative Type | Reported Biological Activity | Reference |

|---|---|---|---|

| 1-(p-nitrophenyl)-1,2,3-triazole | N-acylhydrazone | Cytotoxic and antioxidant activities | researchgate.net |

| Pyrazine (B50134) | Thiadiazole-hydrazone hybrid | Antimicrobial activity | nih.gov |

| Carbazole | N-acylhydrazone | Tuberculostatic activity | nih.gov |

These examples demonstrate that by systematically modifying the different components of the "this compound" scaffold—the acylhydrazide moiety, the linking group, and the substituents on the aromatic rings—it is possible to fine-tune the physicochemical and biological properties of the resulting derivatives.

Advanced Analytical Methodologies for Research on Acetic Acid, 2 4 Nitrophenyl Hydrazide

Chromatographic Separation Techniques for Purity Assessment and Mixture Analysis

Chromatography is a fundamental analytical technique for separating components of a mixture. saspublishers.com For "Acetic acid, 2-(4-nitrophenyl)hydrazide," both liquid and gas chromatography play vital roles in assessing purity and analyzing complex sample matrices. ijarnd.com

High-Performance Liquid Chromatography (HPLC) is a primary technique for the purity assessment of non-volatile and thermally sensitive compounds like "this compound". jchr.org A reversed-phase HPLC (RP-HPLC) method is typically developed to separate the main compound from its potential impurities.

Method development involves a systematic approach to optimizing separation parameters. This includes selecting an appropriate stationary phase (e.g., C18 column), a mobile phase (commonly a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol), and detection wavelength. The nitro-substituted phenylhydrazine (B124118) structure suggests strong UV absorbance, making a UV-DAD (Diode-Array Detector) an ideal choice for detection and peak purity analysis. google.com

Validation of the developed HPLC method is performed according to the International Council for Harmonisation (ICH) guidelines to ensure its reliability for its intended purpose. rjptonline.org This process verifies specificity, linearity, accuracy, precision, and robustness.

Interactive Table 1: HPLC Method Parameters

| Parameter | Condition | Rationale |

|---|---|---|

| Instrument | HPLC with UV-DAD Detector | Provides high-resolution separation and spectral data for peak identification. |

| Column | C18, 250 x 4.6 mm, 5 µm | Standard reversed-phase column suitable for moderately polar organic analytes. |

| Mobile Phase | Gradient elution with A: 0.1% Phosphoric Acid in Water, B: Acetonitrile | Gradient elution allows for the separation of compounds with a range of polarities. |

| Flow Rate | 1.0 mL/min | A typical flow rate that provides good separation efficiency and reasonable run times. |

| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. mdpi.com |

| Detection | 254 nm and 350 nm | Wavelengths selected based on the UV absorbance maxima of the nitrophenyl and hydrazide chromophores. |

| Injection Vol. | 10 µL | Standard volume for analytical HPLC. |

Interactive Table 2: HPLC Method Validation Parameters

| Validation Parameter | Acceptance Criteria | Purpose |

|---|---|---|

| Specificity | The analyte peak is free from interference from blank and placebo. Peak purity index > 0.999. | To ensure the method accurately measures only the intended analyte. |

| Linearity | Correlation coefficient (r²) > 0.999 over the concentration range. | To demonstrate a direct proportional relationship between concentration and detector response. |

| Accuracy | % Recovery between 98.0% and 102.0% for spiked samples. | To assess the closeness of the measured value to the true value. |

| Precision (Repeatability) | Relative Standard Deviation (RSD) ≤ 2.0% for six replicate injections. | To show the consistency of results for analyses performed under the same conditions. |

| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 | The lowest concentration of analyte that can be reliably detected. |

| Limit of Quantitation (LOQ) | Signal-to-Noise ratio of 10:1 | The lowest concentration of analyte that can be accurately quantified. |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and semi-volatile compounds. labmanager.com In the context of "this compound," GC-MS is invaluable for detecting residual solvents, starting materials, and volatile byproducts from its synthesis. thermofisher.com The high resolving power of the gas chromatograph combined with the definitive identification capabilities of the mass spectrometer allows for the confident identification of impurities even at trace levels. nih.gov

Samples may require derivatization to increase the volatility and thermal stability of the analyte and related impurities. mdpi.com For instance, acetylation with acetic anhydride (B1165640) can protect amine and hydroxyl groups. mdpi.com The mass spectrometer fragments the eluted compounds into characteristic ions, which are used for identification by comparison with spectral libraries like NIST.

Interactive Table 3: Potential Volatile Impurities and GC-MS Data

| Compound | Potential Origin | Expected m/z fragments |

|---|---|---|

| Acetic Acid | Residual starting material/reagent | 60 (M+), 45, 43 |

| 4-Nitrophenylhydrazine (B89600) | Unreacted starting material | 153 (M+), 136, 107, 92, 65 |

| Aniline, 4-nitro- | Degradation product | 138 (M+), 108, 92, 81, 65 |

| Methanol (B129727) | Derivatization solvent/Residual solvent | 32 (M+), 31, 29 |

Electrophoretic Techniques for Related Species and Charge Analysis

Electrophoretic techniques separate molecules based on their migration in an electric field. While less common for small, neutral molecules, techniques like Capillary Electrophoresis (CE) can be adapted for analyzing "this compound" and its ionic impurities or degradation products.

Micellar Electrokinetic Chromatography (MEKC), a mode of CE, is particularly useful for separating neutral compounds alongside charged species. In MEKC, a surfactant is added to the buffer above its critical micelle concentration. Neutral analytes partition between the micelles and the aqueous buffer, and their separation is based on these differential partitioning coefficients. This technique could be employed to analyze the primary compound and detect any charged byproducts, such as hydrolyzed starting materials or salts formed during synthesis.

Hyphenated Techniques in Structural Characterization and Reaction Monitoring (e.g., LC-MS, GC-IR)

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, provide a wealth of information from a single analysis. ijarnd.com

Liquid Chromatography-Mass Spectrometry (LC-MS) is a cornerstone for modern analytical chemistry. labmanager.com It combines the separation power of HPLC with the mass analysis capabilities of MS. saspublishers.com For "this compound," LC-MS can provide the molecular weight of the parent compound and its non-volatile byproducts, aiding in their definitive identification. Electrospray ionization (ESI) is a common soft ionization technique used in LC-MS that allows for the analysis of thermally labile molecules. saspublishers.com

Interactive Table 4: Predicted LC-MS Adducts for C₈H₉N₃O₃

| Adduct | Formula | Predicted m/z |

|---|---|---|

| [M+H]⁺ | [C₈H₁₀N₃O₃]⁺ | 196.0717 |

| [M+Na]⁺ | [C₈H₉N₃O₃Na]⁺ | 218.0536 |

| [M+K]⁺ | [C₈H₉N₃O₃K]⁺ | 234.0275 |

| [M-H]⁻ | [C₈H₈N₃O₃]⁻ | 194.0571 |

Data sourced from PubChemLite predictions. uni.lu

Gas Chromatography-Infrared Spectroscopy (GC-IR) is another valuable hyphenated technique. It couples a gas chromatograph with an FT-IR spectrometer. As volatile compounds elute from the GC column, they pass through a light pipe where their infrared spectrum is recorded. This provides information about the functional groups present in the molecule (e.g., N-H, C=O, N-O stretches), which is complementary to the mass fragmentation data from GC-MS and aids in the unambiguous identification of unknown impurities. ijarnd.com

Mechanistic Investigations of Molecular Interactions and Broader Chemical Relevance Strictly Avoiding Clinical/toxicity Data

Non-Covalent Interactions and Molecular Recognition Phenomena

Specific experimental or computational studies detailing the non-covalent interactions of "Acetic acid, 2-(4-nitrophenyl)hydrazide" are scarce. Nevertheless, the molecule's structure suggests a rich potential for various non-covalent interactions that are crucial for molecular recognition phenomena.

The key functional groups capable of participating in these interactions are:

The nitro group (-NO2): The oxygen atoms are strong hydrogen bond acceptors. The entire group is a strong electron-withdrawing group, polarizing the aromatic ring and influencing its ability to participate in π-stacking and other aromatic interactions.

The hydrazide group (-CO-NH-NH-): This group is a versatile participant in hydrogen bonding, with the N-H protons acting as hydrogen bond donors and the carbonyl oxygen and nitrogen atoms acting as hydrogen bond acceptors.

The phenyl ring: Capable of engaging in π-π stacking, cation-π, and other van der Waals interactions.

The acetyl group (-CO-CH3): The carbonyl oxygen is a hydrogen bond acceptor.

These functionalities allow "this compound" to potentially interact with various molecular partners through a combination of hydrogen bonds, dipole-dipole interactions, and dispersion forces. In the solid state, it is highly probable that extensive intermolecular hydrogen bonding networks are formed, dictating the crystal packing. In solution, these same groups would be involved in interactions with solvent molecules. The interplay of these forces is fundamental to how this molecule might be recognized by other chemical species, for instance, in the active site of an enzyme or within a synthetic receptor.

Table 1: Potential Non-Covalent Interactions of this compound

| Functional Group | Potential Donor/Acceptor Role | Type of Interaction |

| Nitro (-NO₂) | Hydrogen Bond Acceptor | Hydrogen Bonding, Dipole-Dipole |

| Hydrazide N-H | Hydrogen Bond Donor | Hydrogen Bonding |

| Hydrazide C=O | Hydrogen Bond Acceptor | Hydrogen Bonding |

| Phenyl Ring | π-System | π-π Stacking, Cation-π, van der Waals |

| Acetyl C=O | Hydrogen Bond Acceptor | Hydrogen Bonding |

Studies of Redox Mechanisms and Radical Scavenging Capabilities (Focus on chemical mechanisms)

Hydrogen Atom Transfer (HAT): The N-H protons of the hydrazide group can be donated to a radical species, thereby neutralizing it. The resulting hydrazidyl radical can be stabilized by delocalization over the adjacent carbonyl and the aromatic ring. The presence of the electron-withdrawing nitro group might influence the N-H bond dissociation energy and thus modulate the efficiency of the HAT process.

Single Electron Transfer (SET): The molecule could donate an electron to a radical, forming a radical cation. The feasibility of this process is dependent on the ionization potential of the molecule. The electron-rich aromatic ring and the lone pairs on the nitrogen atoms could facilitate this process.

The nitroaromatic group itself can undergo reduction under specific chemical or electrochemical conditions. The nitro group can be successively reduced to a nitroso, hydroxylamino, and finally an amino group. These redox properties are a hallmark of nitroaromatic compounds. The combination of the hydrazide and the nitroaromatic functionalities in one molecule suggests a complex redox chemistry that warrants further investigation.

Table 2: Plausible Radical Scavenging Mechanisms

| Mechanism | Description | Key Structural Feature Involved |

| Hydrogen Atom Transfer (HAT) | Donation of a hydrogen atom from the hydrazide N-H to a free radical. | Hydrazide (-NH-NH-) |

| Single Electron Transfer (SET) | Donation of an electron to a free radical, forming a radical cation. | Phenyl ring, Nitrogen lone pairs |

Photo-Triggered Reactions and Mechanisms of Photodegradation

Specific research on the photochemistry of "this compound" has not been extensively reported. However, the behavior of nitroaromatic compounds upon exposure to light is a well-studied field. rsc.orgacs.org Nitroaromatic compounds are known to be photochemically active, and their excited-state dynamics can be complex. researchgate.net

Upon absorption of UV-Vis light, nitroaromatic compounds are promoted to an excited singlet state. For many nitroaromatics, this is followed by very rapid intersystem crossing to a triplet state. rsc.org The subsequent photochemical reactions can include:

Photoreduction: The excited nitro group can be reduced, especially in the presence of hydrogen donors.

Rearrangement: The excited nitro group can rearrange to form a nitrite, which can then lead to the formation of other products.

Degradation: Prolonged exposure to light, particularly UV radiation, can lead to the degradation of the molecule. The degradation pathways for nitroaromatic compounds in aqueous solution, for example, can involve the formation of nitrophenols and other oxidation products, often mediated by reactive oxygen species. researchgate.net

The presence of the hydrazide and acetyl groups will undoubtedly influence the photochemistry of the nitrophenyl moiety, potentially opening up additional reaction channels or altering the rates and efficiencies of the known pathways for nitroaromatics. For instance, intramolecular hydrogen abstraction by the excited nitro group from the hydrazide N-H could be a possible reaction pathway. The exact mechanisms of photodegradation would depend on the specific conditions, such as the wavelength of light, the solvent, and the presence of other reactive species like oxygen.

Interactions with Model Chemical Systems (e.g., protein mimics, DNA models - emphasizing molecular binding, not biological activity)

Direct studies on the interaction of "this compound" with protein or DNA models are not available. However, the interactions of related small molecules with biomacromolecules have been extensively studied, providing a basis for predicting potential binding behaviors.